4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-3-28-18-7-9-19(10-8-18)30(26,27)22-12-11-17-14-29-21-23-20(24-25(17)21)16-6-4-5-15(2)13-16/h4-10,13-14,22H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSKPVFWMXZGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar thiazolo[3,2-b][1,2,4]triazole scaffolds have shown diverse biological activity. They have demonstrated anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity.
Mode of Action
1,2,4-triazoles, a core structure in this compound, operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors.
Biological Activity
4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, also known by its CAS number 895438-51-4, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O3S2
- Molecular Weight : 442.55 g/mol
- Purity : Typically ≥95%
The compound features a thiazolo[3,2-b][1,2,4]triazole scaffold, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its interaction with biological targets.
The biological activity of compounds like this compound is attributed to their ability to interact with various biochemical pathways. The mode of action primarily involves:
- Hydrogen Bonding : The triazole core facilitates hydrogen bonding with biological receptors.
- Dipole Interactions : These interactions enhance binding affinity to target proteins.
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and repair.
Antitumor Activity
Research has indicated that compounds containing a thiazolo-triazole framework exhibit significant antitumor properties. For instance:
- In a study evaluating novel triazine derivatives against lung adenocarcinoma cells (A549), certain derivatives demonstrated potent antiproliferative effects and induced apoptosis in cancer cells .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity:
- Compounds with similar scaffolds have been reported to inhibit bacterial growth effectively. For example, derivatives were shown to exhibit IC50 values in the low microgram range against various bacterial strains such as Staphylococcus aureus and E. coli .
Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in DNA replication has been documented:
| Compound | Target Enzyme | IC50 (μg/mL) |
|---|---|---|
| 3a | Topoisomerase IV | 0.008 |
| 3b | Topoisomerase IV | 0.012 |
This selectivity indicates a potential for developing targeted antibacterial therapies without affecting human topoisomerases .
Case Studies and Research Findings
- Antitumor Screening :
- Antimicrobial Efficacy :
- Mechanistic Insights :
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide possess activity against various Gram-positive and Gram-negative bacteria. For example, a study highlighted the effectiveness of thiazole derivatives in inhibiting bacterial growth, suggesting potential use in developing new antibiotics .
Anticancer Properties
The compound's thiazole and triazole moieties are known to interact with cellular targets involved in cancer proliferation. Research has demonstrated that certain thiazolo[3,2-b][1,2,4]triazole derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and death . This opens avenues for further exploration in cancer therapeutics.
Anti-inflammatory Effects
Preliminary studies have indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure may exhibit anti-inflammatory properties. These effects are hypothesized to be linked to the inhibition of pro-inflammatory cytokines and mediators . This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Agricultural Science Applications
Pesticidal Activity
Thiazole derivatives have been investigated for their potential as pesticides. The unique chemical structure of this compound may enhance its effectiveness against specific pests. Research has shown that certain thiazole-based compounds can disrupt metabolic pathways in insects . This suggests that they could be developed into environmentally friendly pest control agents.
Herbicide Development
The compound's ability to inhibit specific enzymatic pathways in plants may also position it as a candidate for herbicide formulation. Studies on related thiazole compounds have demonstrated their effectiveness in controlling weed growth while minimizing harm to crops . This application is crucial for sustainable agriculture practices.
Material Science Applications
Organic Electronics
The structural attributes of this compound lend themselves to applications in organic electronics. Its potential as a semiconductor material has been explored due to its electronic properties. Research has focused on integrating such compounds into organic light-emitting diodes (OLEDs), where they can enhance light emission efficiency .
Polymer Chemistry
The incorporation of thiazolo[3,2-b][1,2,4]triazole derivatives into polymer matrices has been studied for improving material properties such as thermal stability and mechanical strength. These enhancements are valuable in creating advanced materials for various industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Thiazolo[3,2-b][1,2,4]triazole Core
Compound 5b (2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole):
- Key Differences : Lacks the ethylbenzenesulfonamide chain and ethoxy group. The 6-position is substituted with a simple phenyl group.
- Impact: Reduced solubility compared to the target compound due to the absence of the polar sulfonamide group.
Compound 9b (2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole):
- Key Differences : Features a methoxy group instead of ethoxy, and the 6-position is occupied by phenyl rather than the ethylbenzenesulfonamide chain.
- Impact : The methoxy group provides moderate electron-donating effects, while the shorter alkoxy chain (vs. ethoxy) may decrease lipophilicity. The absence of sulfonamide limits hydrogen-bonding interactions .
Compound 10b (6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole):
- Key Differences : Bromine at the 6-position introduces steric bulk and electronegativity. The 2-position has a 4-methoxyphenyl group.
- Impact : Bromine enhances halogen bonding but reduces solubility. The methoxy group at the 4-position may improve metabolic stability compared to m-tolyl .
Benzenesulfonamide Derivatives
Compound 946306-00-9 (4-methoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide):
- Key Differences : o-Tolyl (ortho-methylphenyl) replaces m-tolyl, and the benzenesulfonamide has a methoxy group instead of ethoxy.
- Methoxy’s lower lipophilicity (vs. ethoxy) may alter pharmacokinetics .
Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones):
- Key Differences : Feature a triazole-thione core with sulfonylphenyl and difluorophenyl substituents.
- Impact : The thione tautomer enhances hydrogen-bonding capacity, but the absence of a thiazole ring reduces structural rigidity compared to the target compound .
Physicochemical and Spectral Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, and what intermediates are critical?
- Methodology : Synthesis typically involves multi-step protocols, starting with the preparation of the thiazolo-triazole core. Key steps include:
- Alkylation : Reacting 4-amino-1,2,4-triazole derivatives with phenacyl bromides to form thiazolo-triazole intermediates (e.g., S-substituted triazoles) .
- Sulfonamide coupling : Introducing the benzenesulfonamide group via nucleophilic substitution or condensation reactions under reflux conditions (e.g., using ethanol/acetic acid as solvent) .
- Ethoxy group incorporation : Etherification of the benzene ring using ethylating agents (e.g., ethyl bromide) in the presence of base catalysts.
- Critical Intermediates :
- 5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols (X = substituents) .
- Thiazolo[3,2-b][1,2,4]triazole-phenacyl bromide adducts .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal structure and confirm regiochemistry (e.g., triazole-thiazole fusion) .
- NMR spectroscopy : Assign peaks for ethoxy (-OCH2CH3), sulfonamide (-SO2NH), and m-tolyl groups.
- Mass spectrometry (HRMS) : Confirm molecular weight (C27H26N6O3S2, exact mass: ~594.14 g/mol).
- Computational modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays .
- Enzyme inhibition : Assess activity against kinases or proteases via fluorogenic substrates .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the thiazolo-triazole core?
- Experimental Design :
- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
- Example Optimization Table :
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 80–120°C | 110°C | +25% |
| Solvent | Ethanol, DMF, THF | DMF | +18% |
| Catalyst | K2CO3, Et3N, DBU | DBU | +30% |
- Reference : Reaction path search methods using quantum chemical calculations can narrow optimal conditions .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?
- Approach :
- Meta-analysis : Compare datasets across studies (e.g., IC50 variability in kinase inhibition) to identify confounding factors (e.g., assay protocols, cell lines) .
- SAR studies : Systematically modify substituents (e.g., m-tolyl vs. p-fluorophenyl) to isolate electronic vs. steric effects .
- Validation : Replicate conflicting experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
Q. How can computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- Methodology :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate parameters:
- Lipophilicity (LogP) : Predicted ~3.2 (moderate permeability).
- CYP450 inhibition : Screen for interactions with CYP3A4/2D6 isoforms.
- hERG liability : Assess cardiac toxicity risk via molecular docking .
- Reference : Combine in silico predictions with in vitro assays (e.g., Caco-2 permeability) for validation .
Q. What mechanistic insights explain its potential therapeutic effects in oncology?
- Hypothesis : The sulfonamide group may act as a zinc-binding motif, inhibiting metalloproteinases or histone deacetylases (HDACs) .
- Experimental Validation :
- Pull-down assays : Identify protein targets using affinity chromatography.
- Transcriptomic profiling : Analyze gene expression changes in treated cells (e.g., apoptosis markers like BAX/BCL-2) .
Methodological Notes
- Synthesis : Prioritize regioselective alkylation to avoid byproducts (e.g., N1 vs. N2 substitution in triazoles) .
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity .
- Contradiction Management : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
